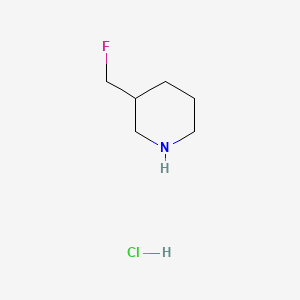

3-(Fluoromethyl)piperidine hydrochloride

描述

3-(Fluoromethyl)piperidine hydrochloride is a fluorinated piperidine derivative characterized by a fluoromethyl (-CH2F) substituent at the 3-position of the piperidine ring, with a hydrochloride counterion. Fluorinated piperidines are often explored in medicinal chemistry due to fluorine’s ability to modulate lipophilicity, metabolic stability, and target binding affinity .

属性

IUPAC Name |

3-(fluoromethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWFBAHZLZNPGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CF.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678354 | |

| Record name | 3-(Fluoromethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241725-60-9 | |

| Record name | Piperidine, 3-(fluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1241725-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Fluoromethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(fluoromethyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluoromethyl)piperidine hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with fluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .

化学反应分析

Types of Reactions: 3-(Fluoromethyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form piperidine derivatives with different substituents.

Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives .

科学研究应用

Pharmaceutical Development

One of the primary applications of 3-(Fluoromethyl)piperidine hydrochloride is in the development of pharmaceuticals . Due to its piperidine structure, this compound serves as a crucial intermediate in synthesizing drugs that target various neurological disorders. The incorporation of the fluoromethyl group enhances the pharmacokinetic properties of the resulting compounds, potentially improving their efficacy and safety profiles.

Case Study: Neurotransmitter Modulation

Research has demonstrated that derivatives of 3-(Fluoromethyl)piperidine can modulate neurotransmitter systems, making them candidates for treating conditions such as depression and anxiety. For instance, studies have explored its role in developing dopamine D3 receptor antagonists, which are crucial for addressing mood disorders .

Material Science

In material science, this compound is utilized for creating advanced materials with enhanced properties. The presence of the fluoromethyl group contributes to improved thermal and chemical stability, which is beneficial for applications requiring durable materials.

Biochemical Assays

The compound is also employed in biochemical assays to evaluate the efficacy of drug candidates. It is particularly useful in screening compounds that interact with specific receptors, aiding researchers in identifying potential therapeutic agents .

Table 1: Applications in Biochemical Assays

| Application Area | Description |

|---|---|

| Drug Screening | Used to identify compounds that interact with neurotransmitter receptors |

| Efficacy Evaluation | Assists in assessing the effectiveness of new drug candidates |

| Mechanistic Studies | Helps elucidate the mechanisms of action for various pharmacological agents |

Agrochemical Research

The properties of this compound are also explored in agrochemical research . Its chemical structure can be leveraged to design more effective pest control agents, contributing to advancements in agricultural practices .

Synthesis Pathways

The synthesis of this compound involves several methodologies that highlight its versatility:

- C,N-Cross Coupling Reactions : This method allows for the formation of complex molecules by linking different chemical entities through carbon-nitrogen bonds.

- Enamine Formation : The compound can be synthesized from δ-lactams through reactions involving trichloroborane and fluorinated reagents, showcasing its utility as a precursor for various derivatives .

Table 2: Synthesis Methods

| Method | Description |

|---|---|

| C,N-Cross Coupling | Forms carbon-nitrogen bonds between different reactants |

| Enamine Formation | Involves reactions with δ-lactams to produce piperidine derivatives |

作用机制

The mechanism of action of 3-(Fluoromethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group enhances its binding affinity to certain receptors, making it a valuable tool in receptor-ligand studies. The compound may also modulate various signaling pathways, contributing to its potential therapeutic effects .

相似化合物的比较

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 3-(fluoromethyl)piperidine hydrochloride, highlighting substituent variations and their implications:

Key Observations:

- Lipophilicity : Trifluoromethyl (-CF3) groups (e.g., in ) increase lipophilicity more significantly than -CH2F, which may affect solubility and metabolic stability .

- Pharmacological Activity : Pitolisant’s high potency (EC50 = 1.5 nM at H3 receptors) is attributed to its extended propyl-p-chlorophenyl chain, a feature absent in the target compound but indicative of how substituent length influences receptor binding .

Physicochemical Properties

While experimental data for 3-(fluoromethyl)piperidine HCl are unavailable, comparisons with analogs suggest:

- Solubility: The -CH2F group may enhance water solubility compared to aromatic substituents (e.g., phenoxy groups in ) due to reduced hydrophobicity.

生物活性

3-(Fluoromethyl)piperidine hydrochloride is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Formula : C₆H₈ClFN

Molecular Weight : 151.58 g/mol

Structure : The compound features a piperidine ring substituted with both a fluorine atom and a fluoromethyl group at the 3-position, enhancing its lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly neurotransmitter receptors. The presence of the fluoromethyl group increases binding affinity to these receptors, making it a valuable tool in receptor-ligand studies. This modification can enhance the selectivity and potency of the compound in pharmacological applications.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as:

- Ligands for Receptors : The compound has been studied for its role as a ligand in various receptor studies, which may contribute to its potential therapeutic effects in treating neurological disorders.

- Antagonists : Derivatives of piperidine have shown to act as antagonists at certain neurotransmitter receptors, which could be relevant for conditions such as depression or anxiety disorders.

Case Studies and Research Findings

- Pharmacological Studies :

- Synthesis and Applications :

-

Comparative Analysis with Similar Compounds :

This table highlights the uniqueness of this compound due to its specific substitution pattern and potential biological implications arising from its dual fluorination.

Compound Name Structure Key Differences 3-Fluoropiperidine C₅H₁₁ClFN Lacks the additional fluoromethyl group 4-Fluoropiperidine C₅H₁₁ClFN Fluorine at the 4-position; different biological profile 2,6-Difluoropiperidine C₅H₈F₂N Two fluorines at different positions

Future Directions

The ongoing research into this compound suggests promising avenues for therapeutic applications. Further studies are needed to elucidate its complete pharmacological profile and optimize its use as a drug candidate.

常见问题

Q. What are the recommended synthesis methods for 3-(fluoromethyl)piperidine hydrochloride, and how do reaction conditions influence yield?

The synthesis of fluorinated piperidine derivatives typically involves multi-step organic reactions. For this compound, methods may include nucleophilic fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® to introduce the fluoromethyl group. Key steps involve protecting the piperidine nitrogen, followed by fluorination and subsequent deprotection . Reaction conditions such as temperature (−78°C to room temperature), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of fluorinating agents significantly impact yield and purity. For example, excess fluorinating agents may lead to byproducts like difluorinated compounds, requiring careful optimization .

Q. How should researchers characterize the structural integrity of this compound?

Standard analytical techniques include:

- NMR Spectroscopy : H and F NMR to confirm fluoromethyl substitution and piperidine ring conformation.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., CHClFN: calc. 163.07 g/mol).

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, though this requires high-purity crystals .

- HPLC-PDA : To assess purity (>98%) and detect impurities (e.g., unreacted precursors or fluorination byproducts) .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust.

- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis or decomposition .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the fluoromethyl group influence the compound’s pharmacokinetic properties and target binding?

Fluorination alters electronic and steric properties:

- Lipophilicity : The fluoromethyl group increases logP compared to non-fluorinated analogs, enhancing blood-brain barrier permeability .

- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .

- Target Interactions : The C–F bond engages in dipole-dipole interactions with protein residues (e.g., backbone carbonyls), as observed in docking studies of arylcyclohexylamine derivatives .

Q. What analytical strategies resolve contradictions in impurity profiling during synthesis?

Contradictions in impurity data (e.g., unexpected peaks in HPLC) require:

- LC-MS/MS : To identify impurities via fragmentation patterns (e.g., dehydrohalogenation products).

- Comparative Analysis : Cross-reference with pharmacopeial standards (e.g., USP Paroxetine Hydrochloride System Suitability RS) to distinguish process-related vs. degradation impurities .

- DoE (Design of Experiments) : Statistically optimize reaction parameters (e.g., pH, temperature) to minimize side reactions .

Q. How can molecular dynamics (MD) simulations predict the compound’s stability under varying pH conditions?

- Protonation State Analysis : Simulate the piperidine nitrogen’s pK shift due to the fluoromethyl group. At physiological pH (7.4), the protonated form dominates, affecting solubility .

- Hydrolysis Pathways : MD trajectories reveal susceptibility to hydrolysis at the C–F bond under acidic conditions, guiding formulation strategies (e.g., lyophilization for long-term stability) .

Q. What are the challenges in scaling up fluorinated piperidine derivatives for preclinical studies?

- Purification : Fluorinated intermediates often require specialized techniques like reverse-phase HPLC or ion-exchange chromatography .

- Regulatory Compliance : Ensure adherence to ICH Q3A guidelines for impurity thresholds (<0.15% for unknown impurities) .

- Safety Scaling : Mitigate exothermic reactions during fluorination by using flow chemistry or controlled batch reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。